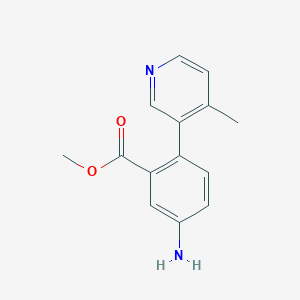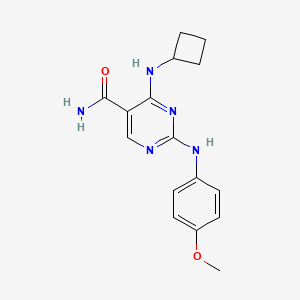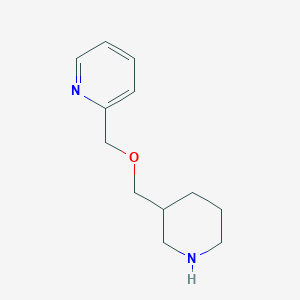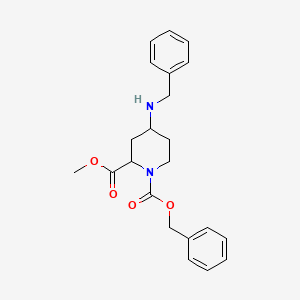
2-Hydroxy-3-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a phenyl-substituted propanal backbone. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-hydroxy-3-phenylpropanol using reducing agents like NaBH4 or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere, low temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: 2-Hydroxy-3-phenylpropanoic acid.
Reduction: 2-Hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-phenylpropanal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-phenylpropenal: Similar structure but with a double bond between the second and third carbon atoms.
2-Hydroxy-3-phenylpropanoic acid: The oxidized form of 2-hydroxy-3-phenylpropanal.
2-Hydroxy-3-phenylpropanol: The reduced form of this compound
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and aldehyde), which allow it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
InChI-Schlüssel |
NGXPBXCMBMHKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)

![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)

